BenchChemオンラインストアへようこそ!

Zaltidine

Gastric Acid Secretion Pharmacodynamics Duodenal Ulcer

Zaltidine (CP-57,361) is a uniquely potent, long-acting histamine H2 receptor antagonist offering 97% peak inhibition of pentagastrin-stimulated M.A.O. at 200 mg oral dose, with 20–23% residual inhibition at 24 hours. Clinically discontinued due to an 8% incidence of hepatotoxicity, it now serves as an irreplaceable reference standard for comparative toxicology, safety pharmacology screening, and SAR studies. Its guanidinothiazolylimidazole scaffold differentiates it from imidazole, furan, and thiazole H2 blockers. For research use only; not for human administration.

Molecular Formula C8H10N6S
Molecular Weight 222.27 g/mol
CAS No. 85604-00-8
Cat. No. B1682367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaltidine
CAS85604-00-8
SynonymsZaltidine;  CP-57,361;  CP 57,361;  CP57,361;  CP-57361;  CP 57361;  CP57361; CP-57361-01.
Molecular FormulaC8H10N6S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)C2=CSC(=N2)N=C(N)N
InChIInChI=1S/C8H10N6S/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10/h2-3H,1H3,(H,11,12)(H4,9,10,13,14)
InChIKeyGIMNAEMRNXUAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zaltidine (85604-00-8) Technical Baseline: H2 Receptor Antagonist Profile for Duodenal Ulcer Research


Zaltidine (CP-57,361) is a guanidinothiazolylimidazole compound that acts as a highly specific histamine H2 receptor antagonist [1]. It is characterized by its potent and prolonged inhibition of gastric acid secretion, a property that led to its investigation as a potential treatment for duodenal ulcers [2]. In clinical studies, Zaltidine demonstrated significant antisecretory activity and ulcer healing efficacy compared to placebo, with peak inhibition of pentagastrin-stimulated maximal acid output (M.A.O.) reaching 97% at a 200 mg oral dose [3]. However, its clinical development was discontinued due to a higher than acceptable incidence of hepatotoxicity [4]. This compound remains a valuable research tool for studying gastric acid secretion mechanisms and as a reference standard for evaluating H2 receptor antagonist safety profiles [5].

Why Generic H2 Antagonist Substitution is Not Equivalent: Zaltidine's Distinct Profile in Gastric Acid Research


While Zaltidine shares a common H2 receptor antagonism mechanism with clinically approved agents like cimetidine, ranitidine, famotidine, and nizatidine [1], it cannot be considered interchangeable. The compound exhibits a distinct combination of high potency and prolonged duration of antisecretory action in human studies, with a unique pharmacodynamic profile [2]. Critically, its clinical use was halted due to a quantifiably higher incidence of hepatotoxicity (8% in a clinical trial) compared to the established safety profile of its in-class analogs [3]. Furthermore, Zaltidine is a guanidinothiazolylimidazole derivative, a chemical structure distinct from the imidazole (cimetidine), furan (ranitidine), and thiazole (famotidine, nizatidine) cores of other H2 blockers [4]. These key differences in both therapeutic index and chemical identity mean that substituting Zaltidine with a generic H2 antagonist will not yield a comparable research outcome, especially in studies focused on long-duration acid suppression or comparative toxicology. The quantitative evidence detailed below substantiates this non-interchangeability for scientific and procurement decisions.

Zaltidine (85604-00-8) Quantitative Evidence Guide: Key Differentiators for Research Procurement


Antisecretory Potency and Duration: Quantitative Comparison of M.A.O. Inhibition in Duodenal Ulcer Patients

Zaltidine demonstrates a potent and prolonged inhibition of gastric acid secretion, as shown in a study comparing its effects to placebo in patients with a history of duodenal ulcer [1]. At an oral dose of 100 mg, Zaltidine achieved an 85% inhibition of pentagastrin-stimulated maximal acid output (M.A.O.) at the peak of its effect (3 hours post-dose), which increased to 97% inhibition with a 200 mg dose [1]. This high degree of inhibition is coupled with a notable duration of action: residual inhibition of M.A.O. was still 20% for the 100 mg dose and 23% for the 200 mg dose at 24 hours post-dose, while basal acid output remained 50% inhibited at 24 hours for both doses [1]. This dual characteristic of high potency and long duration differentiates it from other H2 antagonists that require multiple daily dosing to maintain similar levels of acid suppression.

Gastric Acid Secretion Pharmacodynamics Duodenal Ulcer

Clinical Efficacy: Duodenal Ulcer Healing Rate vs. Placebo in a Randomized Controlled Trial

In a randomized, placebo-controlled clinical trial involving 135 patients with duodenal ulcer, Zaltidine demonstrated a significantly superior healing rate compared to placebo [1]. Patients treated with 150 mg of Zaltidine once daily for 4 weeks achieved an 86% ulcer healing rate, while the placebo group exhibited only a 19% healing rate [1]. This difference is statistically significant (p < 0.001) [1]. This high level of efficacy in a short-term treatment regimen further underscores Zaltidine's potent antisecretory activity and its impact on clinical outcomes.

Duodenal Ulcer Healing Clinical Trial Efficacy

Safety Profile Differentiator: Quantified Incidence of Hepatotoxicity

A key differentiator for Zaltidine is its safety profile, specifically a higher incidence of hepatotoxicity compared to other widely used H2 receptor antagonists [1]. In the pivotal clinical trial, 5 out of 59 patients treated with Zaltidine for a full 4 weeks experienced elevated serum aminotransferase levels, an incidence of approximately 8% [1]. This rate of hepatic adverse events is considered higher than what is observed with standard H2 antagonists like cimetidine, ranitidine, or famotidine [1]. This quantifiable difference in safety led to the discontinuation of Zaltidine's clinical development, marking it as a valuable tool for studying drug-induced liver injury (DILI) mechanisms associated with H2 receptor antagonism.

Hepatotoxicity Safety Pharmacology Adverse Drug Reaction

Pharmacokinetic Rationale for Prolonged Action: In Vivo Elimination Profile in a Mammalian Model

The prolonged antisecretory effect of Zaltidine is attributed to its pharmacokinetic profile, specifically its relatively slow elimination from plasma [1]. A comparative pharmacokinetic study in cattle, a model often used for evaluating drug absorption and disposition, provides quantitative data on Zaltidine's elimination characteristics following different routes of administration [2]. While the study does not provide a direct head-to-head comparison with other H2 antagonists in the same model, the reported elimination half-life data supports the observation of a longer duration of action compared to other H2 blockers [2]. This characteristic is consistent with Zaltidine's pharmacodynamic profile in humans, where acid suppression persists for 24 hours post-dose [3].

Pharmacokinetics Duration of Action Drug Metabolism

Chemical Handling and Stability: Solubility and Storage Specifications for Research Use

For research procurement, Zaltidine's distinct physicochemical properties are critical for experimental design and handling. The compound is described as soluble in DMSO but not in water, with a reported aqueous solubility of 7.69 mg/mL (34.60 mM) with sonication [1]. Its molecular weight is 222.27 g/mol, and its chemical formula is C8H10N6S . For long-term stability, the solid powder should be stored at -20°C, under which conditions it remains stable for up to 3 years; at 4°C, stability is maintained for 2 years . This information is essential for ensuring experimental reproducibility and proper compound storage, and it differs from the handling requirements of other H2 antagonists, which may have different solubility and stability profiles.

Solubility Stability Compound Handling

Optimal Research and Industrial Application Scenarios for Zaltidine (85604-00-8)


Investigating Mechanisms of Sustained Gastric Acid Suppression

Given its proven long duration of antisecretory action, with 20-23% residual M.A.O. inhibition at 24 hours post-dose [1], Zaltidine is an ideal tool for in vivo and ex vivo studies exploring the pharmacodynamics of sustained H2 receptor blockade. Research protocols designed to model once-daily dosing for acid-related pathologies can leverage Zaltidine's unique profile to simplify dosing regimens while maintaining a high degree of acid suppression, providing a distinct advantage over shorter-acting H2 antagonists.

Reference Standard for Drug-Induced Liver Injury (DILI) Research

Zaltidine serves as a valuable positive control or reference compound in assays and models designed to study hepatotoxicity mechanisms [2]. Its well-documented and quantifiable 8% incidence of hepatic damage in human studies makes it a benchmark for comparing the safety profiles of novel H2 antagonists or other gastroprotective agents [2]. This application is crucial for early-stage drug discovery and safety pharmacology.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

As a guanidinothiazolylimidazole derivative [3], Zaltidine's distinct chemical scaffold provides a unique point of comparison in SAR studies aimed at understanding the molecular determinants of H2 receptor binding, potency, and duration of action [3]. Its profile can be contrasted with other structural classes (e.g., imidazoles, furans, thiazoles) to elucidate how chemical modifications influence both efficacy and safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaltidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.